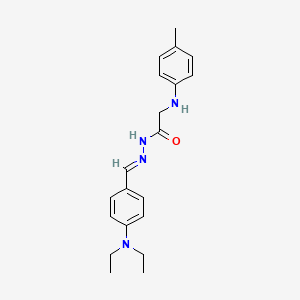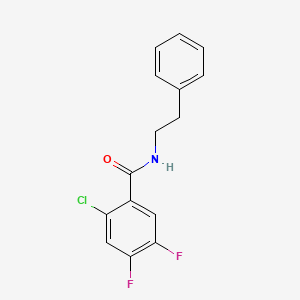![molecular formula C34H24N2O4 B15019939 benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate](/img/structure/B15019939.png)
benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate is a complex organic compound with the molecular formula C34H24N2O4. This compound is known for its unique structure, which includes multiple benzene rings and nitrilo groups, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate typically involves the condensation reaction of benzene-1,4-dicarbaldehyde with benzene-1,4-diamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
C6H4(CHO)2+C6H4(NH2)2→C6H4(CH=N-C6H4N=CH)2
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed in precise stoichiometric ratios. The reaction is typically catalyzed by acids or bases, and the product is purified through crystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
Benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitrilo groups to amines.
Substitution: The benzene rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Aplicaciones Científicas De Investigación
Benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is used in the synthesis of advanced materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate involves its interaction with specific molecular targets. The nitrilo groups can coordinate with metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can affect various biochemical pathways, leading to the observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Benzene-1,4-diylbis[nitrilo(E)methylylidenebenzene-4,1-diyl] dibenzoate
- Benzene-1,1’-(1-buten-3-yne-1,4-diyl)bis
- Benzene-1,1’-(2-butene-1,4-diyl)bis
Uniqueness
This compound is unique due to its specific arrangement of benzene rings and nitrilo groups, which confer distinct chemical and biological properties. Its ability to form stable metal complexes sets it apart from other similar compounds, making it valuable in various research applications.
Propiedades
Fórmula molecular |
C34H24N2O4 |
|---|---|
Peso molecular |
524.6 g/mol |
Nombre IUPAC |
[4-[[4-[(4-benzoyloxyphenyl)methylideneamino]phenyl]iminomethyl]phenyl] benzoate |
InChI |
InChI=1S/C34H24N2O4/c37-33(27-7-3-1-4-8-27)39-31-19-11-25(12-20-31)23-35-29-15-17-30(18-16-29)36-24-26-13-21-32(22-14-26)40-34(38)28-9-5-2-6-10-28/h1-24H |
Clave InChI |
NLXXZPKSOJYWFO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC=C(C=C3)N=CC4=CC=C(C=C4)OC(=O)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(3E)-3-{2-[(4-bromophenoxy)acetyl]hydrazinylidene}-N-(2-phenylethyl)butanamide](/img/structure/B15019856.png)
![5-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B15019858.png)
![N'-[(E)-{2-[(2-chlorobenzyl)oxy]phenyl}methylidene]-3-fluorobenzohydrazide](/img/structure/B15019865.png)
![N'-[(E)-(5-hydroxy-2-nitrophenyl)methylidene]-2-[(3-methylphenyl)amino]acetohydrazide (non-preferred name)](/img/structure/B15019873.png)
![N-(2,4-dimethylphenyl)-2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-2-oxoacetamide](/img/structure/B15019882.png)
![N'-[(E)-(4-Chlorophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B15019890.png)
![4-(phenylamino)-N'-[(E)-phenylmethylidene]butanehydrazide](/img/structure/B15019893.png)
![6-ethyl-5-methyl-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B15019896.png)

![12-(2-chlorophenyl)-3-(3,4-dimethoxyphenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B15019909.png)

![N-[1-benzyl-4-hydroxy-2,6-dioxo-5-(trifluoromethyl)-2,5,6,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]cyclopropanecarboxamide](/img/structure/B15019919.png)
![(3E)-3-{2-[(2,4-dibromo-5-methylphenoxy)acetyl]hydrazinylidene}-N-(4-iodophenyl)butanamide](/img/structure/B15019920.png)
![ethyl 4-{[(3E)-3-{2-[(4-bromo-3-methylphenoxy)acetyl]hydrazinylidene}butanoyl]amino}benzoate](/img/structure/B15019922.png)
